molecular formula C15H12O4 B13170710 1,3-Bis(4-hydroxyphenyl)propane-1,3-dione

1,3-Bis(4-hydroxyphenyl)propane-1,3-dione

Cat. No.: B13170710
M. Wt: 256.25 g/mol
InChI Key: JROMGIWRVLSNHA-UHFFFAOYSA-N
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Description

1,3-Bis(4-hydroxyphenyl)propane-1,3-dione is an organic compound with the molecular formula C15H12O4. It is a diketone, meaning it contains two ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-hydroxyphenyl)propane-1,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-hydroxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Bis(4-hydroxyphenyl)propane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-hydroxyphenyl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

1,3-bis(4-hydroxyphenyl)propane-1,3-dione

InChI

InChI=1S/C15H12O4/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8,16-17H,9H2

InChI Key

JROMGIWRVLSNHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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